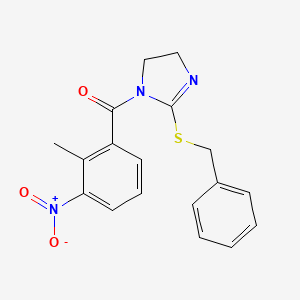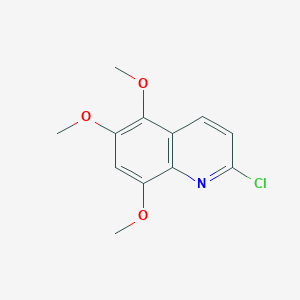![molecular formula C15H8Br2ClF3N2 B2627576 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole CAS No. 344277-84-5](/img/structure/B2627576.png)
3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an indole and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the appropriate indole derivative and introduce the bromomethyl group through a bromination reaction using reagents like N-bromosuccinimide (NBS) under controlled conditions. The pyridine ring with the chloro and trifluoromethyl substituents can be synthesized separately and then coupled with the indole derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while a Suzuki coupling reaction could introduce an aryl group.
科学的研究の応用
3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
- 3-bromo-2-chloro-5-(trifluoromethyl)pyridine
- 5-bromo-2-(trifluoromethyl)pyridine
- 3-bromo-5-chlorophenol
Uniqueness
Compared to similar compounds, 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2ClF3N2/c16-6-12-13(17)9-3-1-2-4-11(9)23(12)14-10(18)5-8(7-22-14)15(19,20)21/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQQXPWLPWNTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=C(C=N3)C(F)(F)F)Cl)CBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2627496.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2627498.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2627499.png)
![(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2627500.png)




![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2627507.png)


![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2627514.png)
![2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2627515.png)
